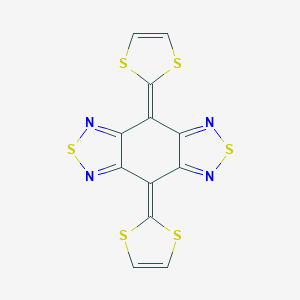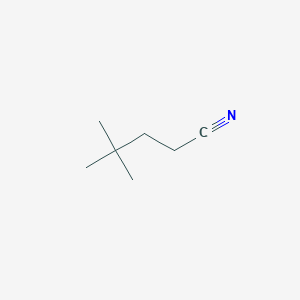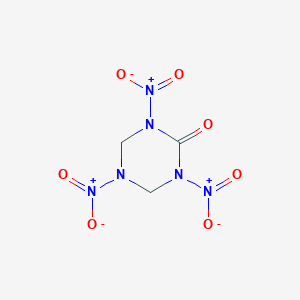![molecular formula C9H10ClNOS B169788 2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 10513-25-4](/img/structure/B169788.png)
2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, commonly known as DMCM, is a benzodiazepine derivative that has been extensively studied for its pharmacological properties. DMCM is a potent positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. The compound has been used in various scientific research studies to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders.
Mechanism Of Action
DMCM binds to the benzodiazepine site on GABA-A receptors and enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increase in chloride ion influx into the neurons, resulting in hyperpolarization and inhibition of neuronal excitability.
Biochemical And Physiological Effects
DMCM has been shown to produce anxiolytic and sedative effects in animal models and human studies. The compound also has anticonvulsant and muscle relaxant properties. DMCM has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Advantages And Limitations For Lab Experiments
DMCM has been widely used in scientific research due to its potent and selective modulation of GABA-A receptors. The compound has been used in various in vitro and in vivo studies to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders. However, DMCM has limitations in terms of its solubility and stability, which can affect its potency and reproducibility in experiments.
Future Directions
There are several potential future directions for research on DMCM and its pharmacological properties. One area of interest is the development of more potent and selective modulators of GABA-A receptors for the treatment of anxiety and other neurological disorders. Another area of interest is the investigation of the long-term effects of GABA-A receptor modulation on neuronal plasticity and behavior. Additionally, the use of DMCM in combination with other drugs or therapies may provide new insights into the treatment of anxiety and other neurological disorders.
Synthesis Methods
DMCM can be synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with methyl ethyl ketone and subsequent chlorination with thionyl chloride. The final product is obtained through recrystallization and purification.
Scientific Research Applications
DMCM has been extensively used in scientific research to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders. The compound has been used in various in vitro and in vivo studies to elucidate the effects of GABA-A receptor modulation on neuronal excitability, synaptic transmission, and behavior.
properties
CAS RN |
10513-25-4 |
|---|---|
Product Name |
2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
Molecular Formula |
C9H10ClNOS |
Molecular Weight |
215.7 g/mol |
IUPAC Name |
2-chloro-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C9H10ClNOS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3 |
InChI Key |
VAVJKSMPPLPQAA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)Cl)C |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)Cl)C |
synonyms |
2-Chloro-5,5-diMethyl-5,6-dihydro-4H-benzothiazol-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B169737.png)




